molecular formula C18H18O4 B12588616 4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid CAS No. 591247-10-8

4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid

Cat. No.: B12588616
CAS No.: 591247-10-8
M. Wt: 298.3 g/mol
InChI Key: XDPJJXGRWXEFCF-UHFFFAOYSA-N
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Description

4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid is an organic compound with the molecular formula C18H18O4 It is a derivative of benzoic acid, featuring a methoxyphenyl group and a butanoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid typically involves the reaction of 3-methoxyphenylbutanoic acid with benzoic acid derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylbenzoic acid
  • 4-Benzoylbenzoic acid
  • 4-Methoxybenzoic acid

Uniqueness

4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

591247-10-8

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)butanoyl]benzoic acid

InChI

InChI=1S/C18H18O4/c1-22-16-6-2-4-13(12-16)5-3-7-17(19)14-8-10-15(11-9-14)18(20)21/h2,4,6,8-12H,3,5,7H2,1H3,(H,20,21)

InChI Key

XDPJJXGRWXEFCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCC(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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